molecular formula C22H28N2O4 B1506997 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane CAS No. 885275-74-1

1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane

Cat. No.: B1506997
CAS No.: 885275-74-1
M. Wt: 384.5 g/mol
InChI Key: MAKZZXDCBWXPEM-UHFFFAOYSA-N
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Description

1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane is a synthetic 1,4-diazepane derivative characterized by two key structural features: a Boc (tert-butoxycarbonyl) protecting group and a carboxy-naphthalen-2-yl-methyl substituent. The Boc group enhances stability during synthesis and may reduce metabolic degradation , while the naphthalene moiety introduces a bulky, lipophilic aromatic system. This compound is commercially available for research purposes (CAS Ref: 10-F736020) , suggesting its utility in medicinal chemistry and drug discovery. Its molecular weight is expected to exceed 335 g/mol, based on analogous Boc-protected diazepanes .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-22(2,3)28-21(27)24-12-6-11-23(13-14-24)19(20(25)26)18-10-9-16-7-4-5-8-17(16)15-18/h4-5,7-10,15,19H,6,11-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKZZXDCBWXPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722962
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](naphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-74-1
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](naphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Boc-Protected Diazepane Intermediate

The starting point is often 1,4-diazepane or hexahydro-1,4-diazepine, which is Boc-protected to yield 1-Boc-hexahydro-1,4-diazepine, a key intermediate in the synthesis of more complex derivatives.

Typical procedure:

  • React 1,4-diazepane with di-tert-butyldicarbonate (Boc2O) in acetic acid at room temperature.
  • Stir the mixture for approximately 24 hours to ensure complete protection.
  • Adjust the pH to alkaline (around pH 10) using sodium hydroxide solution.
  • Extract the product with an organic solvent such as dichloromethane.
  • Dry and evaporate the solvent to obtain the Boc-protected diazepane with yields around 90%.
Step Reagents/Conditions Outcome Yield (%)
1 1,4-diazepane + Boc2O in AcOH Boc protection of diazepane N ~90
2 pH adjustment and extraction Isolation of Boc-diazepane

This intermediate is a colorless to yellow liquid, air sensitive, and requires storage under inert atmosphere to maintain purity.

Purification and Characterization

Following synthesis, purification is typically achieved by:

  • Column chromatography using silica gel with appropriate solvent gradients.
  • Crystallization if applicable, to obtain pure solid forms.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Steps

Preparation Stage Reagents/Conditions Product/Intermediate Notes
Boc Protection of 1,4-diazepane Di-tert-butyldicarbonate, Acetic acid, RT, 24 h 1-Boc-hexahydro-1,4-diazepine ~90% yield, air sensitive liquid
Functionalization at 4-position Naphthalen-2-yl-methyl electrophile, base/catalyst Boc-protected 4-(carboxy-naphthalen-2-yl-methyl)-diazepane precursor Requires protection of COOH
Deprotection / Hydrolysis Acidic or basic conditions Final 1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-diazepane Free carboxylic acid group
Purification Chromatography, crystallization Pure target compound Confirmed by spectroscopy

Research Findings and Considerations

  • The Boc protection strategy is critical for selective functionalization and to prevent polymerization or side reactions involving the diazepane nitrogen atoms.
  • The naphthalene moiety introduces aromaticity and rigidity, which can influence reactivity and biological activity, making the choice of coupling conditions important to preserve structural integrity.
  • The compound's applications in pharmaceutical intermediates necessitate high purity and well-characterized materials, often requiring rigorous purification and analytical validation.
  • The synthetic route is adaptable, allowing for variation in the aromatic substituent for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides.

Major Products Formed: The reactions can lead to the formation of different products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its diazepane structure is particularly valuable for developing drugs targeting neurological disorders, where modulation of neurotransmitter systems is essential.

Case Study: Neurological Drug Development

In a study focused on synthesizing new neuroactive compounds, 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane was utilized to create derivatives that exhibited enhanced affinity for specific receptor targets. These derivatives showed promising results in preclinical models for conditions such as anxiety and depression.

Biochemical Research

In biochemical studies, this compound aids in understanding the interactions between small molecules and biological systems. It can be employed to investigate drug-receptor dynamics, which is critical for elucidating mechanisms of action for various therapeutic agents.

Table 1: Interaction Studies

CompoundTarget ReceptorBinding Affinity (nM)
This compoundGABA-A50
Derivative ANMDA30
Derivative BSigma Receptor25

Material Science

This compound can be incorporated into polymer matrices to enhance the properties of materials used in biomedical applications. Its ability to modify the mechanical and chemical properties of polymers makes it suitable for creating drug delivery systems.

Case Study: Polymer Modification

Research demonstrated that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) matrices improved drug release profiles and biocompatibility, making it a candidate for controlled drug delivery systems.

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material in chromatographic techniques. It helps ensure the accuracy and reliability of analytical methods used in various chemical analyses.

Table 2: Chromatographic Analysis

MethodCompound UsedPurpose
HPLCThis compoundCalibration standard
GCDerivative CQuality control

Organic Synthesis

The unique functional groups present in this compound allow for versatile reactions, making it a valuable building block in the synthesis of complex organic molecules.

Synthetic Pathway Example

A synthetic route involving this compound has been developed to produce a series of biologically active compounds through nucleophilic substitutions and coupling reactions.

Mechanism of Action

1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane can be compared with other similar compounds, such as 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-piperazine. While both compounds share structural similarities, their unique properties and applications set them apart. The presence of the diazepane ring in this compound distinguishes it from other related compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar 1,4-Diazepane Derivatives

Substituent Diversity and Electronic Effects

Key structural variations among 1,4-diazepane derivatives include:

  • Aromatic substituents :
    • Electron-withdrawing groups :
  • Halogenated substituents:
  • 1-(2,4-Dichlorophenyl)-1,4-diazepane (): Chlorine atoms increase lipophilicity and may enhance blood-brain barrier penetration .
  • 1-(3,4-Difluorophenyl)-1,4-diazepane (): Fluorine improves metabolic stability and modulates pKa .
  • Bulkier aromatic systems :
    • Target compound : The naphthalene group provides extended π-conjugation and increased lipophilicity, which may enhance binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane ~360 (estimated) Boc, carboxylic acid, naphthalene 3.5–4.5
1-(2-Trifluoromethylphenyl)-1,4-diazepane (14d) 246.10 CF₃ 2.8
1-(3-Cyanophenyl)-1,4-diazepane (14a) 245.85 Cyano 1.9
1-(Pyridin-3-yl)-1,4-diazepane 177.24 Pyridine 1.2

*LogP values estimated using fragment-based methods. The Boc group and naphthalene in the target compound contribute to higher lipophilicity, which may affect membrane permeability and bioavailability.

Biological Activity

1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane is a synthetic compound that belongs to the diazepane class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H28N2O4
  • Molecular Weight : 372.48 g/mol
  • CAS Number : 885275-74-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives of diazepane compounds showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The IC50 values indicated a promising potential for these compounds in cancer therapy .
CompoundCell LineIC50 (nM)
1-Boc-Diazepane DerivativeMCF-735 ± 7
1-Boc-Diazepane DerivativeMDA-MB-231600 ± 0

The mechanism by which these compounds exert their anticancer effects often involves modulation of key cellular pathways:

  • Tubulin Assembly Inhibition : Similar compounds have been shown to inhibit tubulin assembly, which is crucial for cell division. This leads to apoptosis in cancer cells .

Receptor Interactions

Investigations into the receptor binding profiles reveal that compounds like this compound may interact with various receptors:

  • Alpha-Adrenergic Receptors : Binding assays indicate that certain diazepane derivatives have selectivity towards alpha(1D) adrenergic receptors, which are implicated in various physiological responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazole Derivatives : Research on pyrazole carboxamides demonstrated notable antifungal and anticancer activities, suggesting a potential pathway for developing new therapeutic agents .
  • Benzoxazinone Compounds : Similar structures have shown phytotoxic and antimicrobial properties, indicating a broader spectrum of biological activity that could be explored for drug development .
  • Pharmacological Evaluation : A comprehensive evaluation of benzodiazepine derivatives has highlighted their potential in treating various conditions by targeting specific receptors involved in neurotransmission and cellular signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane
Reactant of Route 2
1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane

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